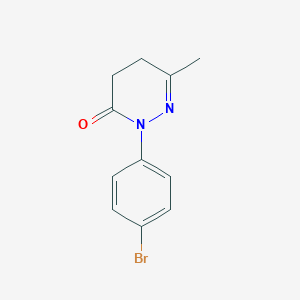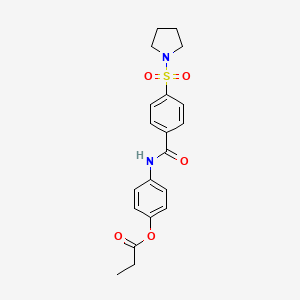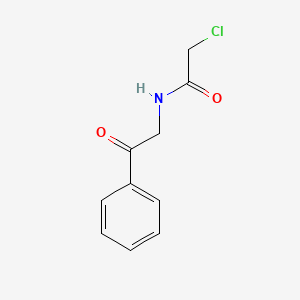![molecular formula C19H15NO2S B2392474 4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate CAS No. 331460-57-2](/img/structure/B2392474.png)
4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of action
The compound “4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate” belongs to a class of compounds known as thiophene derivatives . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of this compound could be related to these biological processes.
Mode of action
Many thiophene derivatives are known to interact with various enzymes, receptors, and other proteins to exert their effects .
Biochemical pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it affects. Given the wide range of biological activities exhibited by thiophene derivatives, it’s likely that this compound could affect multiple pathways .
Result of action
Based on the known activities of thiophene derivatives, it could potentially have anti-inflammatory, antimicrobial, or anticancer effects .
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate in lab experiments is that it has been shown to be relatively non-toxic to normal cells, which may make it a safer alternative to other cancer therapies. However, this compound has also been shown to have limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
Future research on 4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate could focus on its potential use in combination with other cancer therapies, as well as its potential use in the treatment of other types of cancer. Additionally, further studies could investigate the mechanisms of action of this compound in more detail, with the goal of identifying other potential therapeutic targets.
Synthesis Methods
4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate can be synthesized through a multi-step process starting with the reaction of phenyl acetic acid with thionyl chloride to form phenyl acetyl chloride. This intermediate is then reacted with 2-thiophenemethanamine to form the desired product, this compound.
Scientific Research Applications
4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate has been studied for its potential use in cancer therapy. In one study, this compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound was shown to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(13-15-5-2-1-3-6-15)22-17-10-8-16(9-11-17)20-14-18-7-4-12-23-18/h1-12,14H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKRSJFVZLWASV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
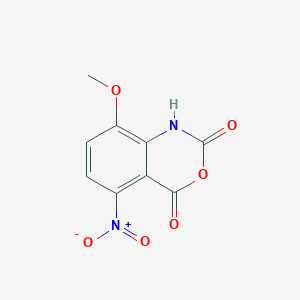
![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

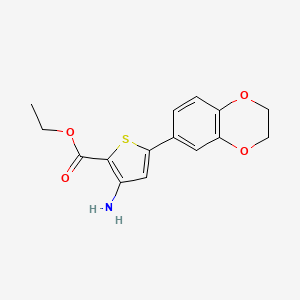

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)

methanone](/img/structure/B2392401.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)
